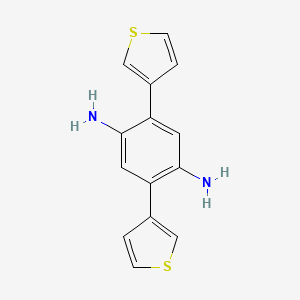
2,5-Di(thiophen-3-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(thiophen-3-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H12N2S2 It is characterized by the presence of two thiophene rings attached to a benzene core, with amine groups at the 1 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine typically involves the coupling of thiophene derivatives with benzene-1,4-diamine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under controlled conditions. The reaction may require solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium acetate (NaOAc).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzene-1,4-diamine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Di(thiophen-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to various biological effects. In materials science, its electronic properties are influenced by the conjugation of the thiophene rings and the benzene core, affecting its conductivity and other material properties.
Comparison with Similar Compounds
- 2,5-Di(thiophen-2-yl)benzene-1,4-diamine
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 2,5-Diamino-1,4-phenylenedithiophene
Uniqueness: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine is unique due to the specific positioning of the thiophene rings and the amine groups, which can influence its reactivity and electronic properties. This structural arrangement can lead to distinct interactions in biological systems and unique material properties in industrial applications.
Properties
Molecular Formula |
C14H12N2S2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,5-di(thiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H12N2S2/c15-13-6-12(10-2-4-18-8-10)14(16)5-11(13)9-1-3-17-7-9/h1-8H,15-16H2 |
InChI Key |
BSQMHPSQCRNBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=C(C=C2N)C3=CSC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


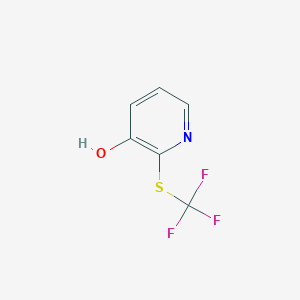
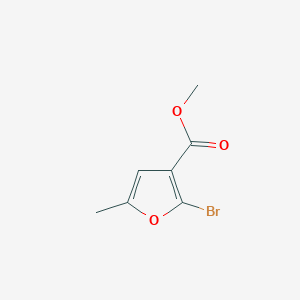
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
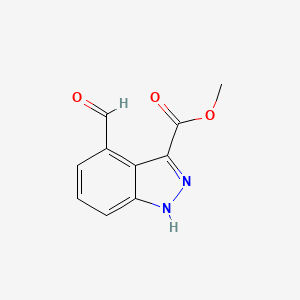
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
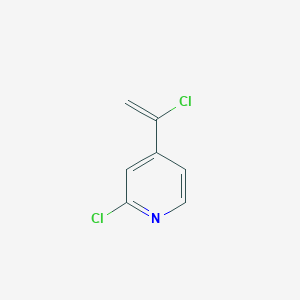

![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

![Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)
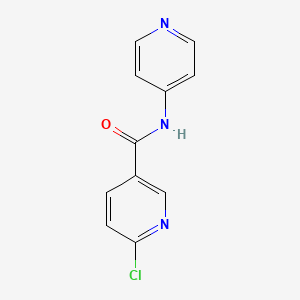
![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
